

A Comparative Analysis of Hyperhydrated Sodium Chloride and Hydrohalite

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Compound of Interest

Compound Name: Sodium chloride dihydrate

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This guide provides a detailed comparison between hydrohalite (the traditional dihydrate form of sodium chloride) and the more recently discovered hyperhydrated phases of sodium chloride. This objective analysis is supported by experimental data on their formation, stability, and structural characteristics, offering valuable insights for researchers in various scientific disciplines.

Introduction

Sodium chloride (NaCl), a fundamental compound in chemistry and biology, is known to form a dihydrate, hydrohalite (NaCl·2H₂O), at low temperatures.^{[1][2][3]} Recent research has expanded our understanding of the NaCl-H₂O phase diagram with the discovery of "hyperhydrated" forms of sodium chloride, which possess a higher water-to-salt ratio.^{[4][5][6][7]} [8] These novel hydrates, specifically 2NaCl·17H₂O and NaCl·13H₂O, are formed under conditions of low temperatures and high pressures.^{[4][9]} This guide presents a comparative analysis of the properties and formation conditions of hydrohalite and these hyperhydrated sodium chloride phases.

Comparative Data

The following table summarizes the key quantitative data for hydrohalite and the identified hyperhydrated sodium chloride compounds.

Property	Hydrohalite	Hyperhydrated Sodium Chloride (2NaCl·17H ₂ O)	Hyperhydrated Sodium Chloride (NaCl·13H ₂ O)
Chemical Formula	NaCl·2H ₂ O[1][2][10]	2NaCl·17H ₂ O[4][5][7]	NaCl·13H ₂ O[4][5]
Crystal System	Monoclinic[1][3][11]	Information not available in search results	Information not available in search results
Space Group	P2 ₁ /c[1][12]	C2/c (for a related needle-like phase)[4][13]	Information not available in search results
Formation Conditions	Saturated halite brines below 0.1 °C[1][2]	Cooling a 4 mol/kg NaCl solution to 180 K near 300 MPa[4]	Cooling a 4 mol/kg NaCl solution to 270 K near 1,500 MPa[4]
Decomposition/Melting Point	Decomposes at 0.1 °C to brine and halite[1][2][3]	Stable up to 235 K at near vacuum conditions[9]	Stable up to 2140 MPa and 300 K[14]
Key Structural Features	Na ⁺ and Cl ⁻ ions are ionically bonded[15]	Na ⁺ and Cl ⁻ ions are fully dissociated[4][9]	Na ⁺ and Cl ⁻ ions are fully dissociated[13]

Structural and Formation Differences

Hydrohalite is the most common form of hydrated sodium chloride, forming in saturated brines at temperatures just below freezing.[1] Its structure consists of sheets of sodium, chlorine, and water molecules.[15]

In contrast, the hyperhydrated forms of sodium chloride have been identified under conditions relevant to icy moons like Europa and Ganymede.[4][5][6][7][8] A key distinction in the hyperhydrated phases is the full dissociation of Na⁺ and Cl⁻ ions within the crystal lattice, which allows for the incorporation of a large number of water molecules.[4][5][7] This is a significant departure from the direct ionic bonding observed in hydrohalite.[15] The formation of these hyperhydrated species is believed to be aided by higher pressures, which increase the electrostatic interactions between water molecules and the salt ions.[4][13]

Experimental Protocols

The characterization of these hydrated sodium chloride phases relies on several key experimental techniques:

1. X-Ray Diffraction (XRD):

- Objective: To determine the crystal structure, including the unit cell dimensions and space group.
- Methodology:
 - A single crystal or powdered sample of the hydrate is placed in a diamond anvil cell to achieve the desired pressure and temperature.
 - A monochromatic X-ray beam is directed at the sample.
 - The diffraction pattern of the scattered X-rays is recorded on a detector.
 - The resulting pattern is analyzed to determine the arrangement of atoms within the crystal lattice. For the hyperhydrated phases, this was performed at synchrotron facilities to provide the necessary X-ray intensity and resolution.^[9]

2. Raman Spectroscopy:

- Objective: To investigate the vibrational modes of the water molecules and the overall crystal lattice, providing insights into the bonding environment.
- Methodology:
 - The sample is placed under the desired temperature and pressure conditions.
 - A laser is focused on the sample.
 - The inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer.

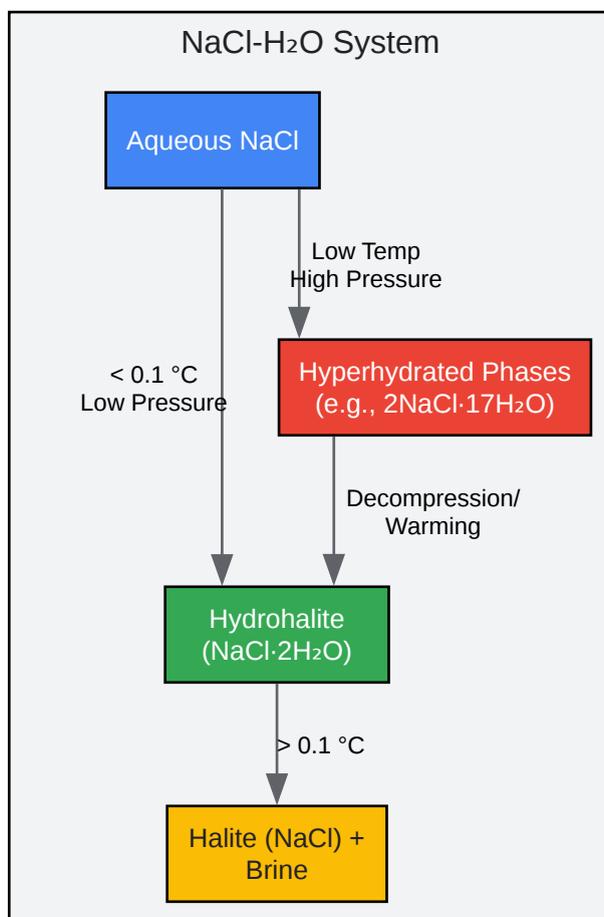
- The resulting spectrum shows peaks corresponding to specific vibrational modes, which can be used to identify the different hydrate phases.[12]

3. In-situ Microscopy:

- Objective: To visually observe the formation and phase transitions of the hydrates under varying pressure and temperature conditions.
- Methodology:
 - The sample is contained within a transparent pressure cell (e.g., a diamond anvil cell).
 - The cell is mounted on a microscope stage equipped with temperature and pressure controls.
 - Images and videos are captured as the conditions are changed, allowing for the direct observation of crystal growth, morphology, and phase boundaries.[7]

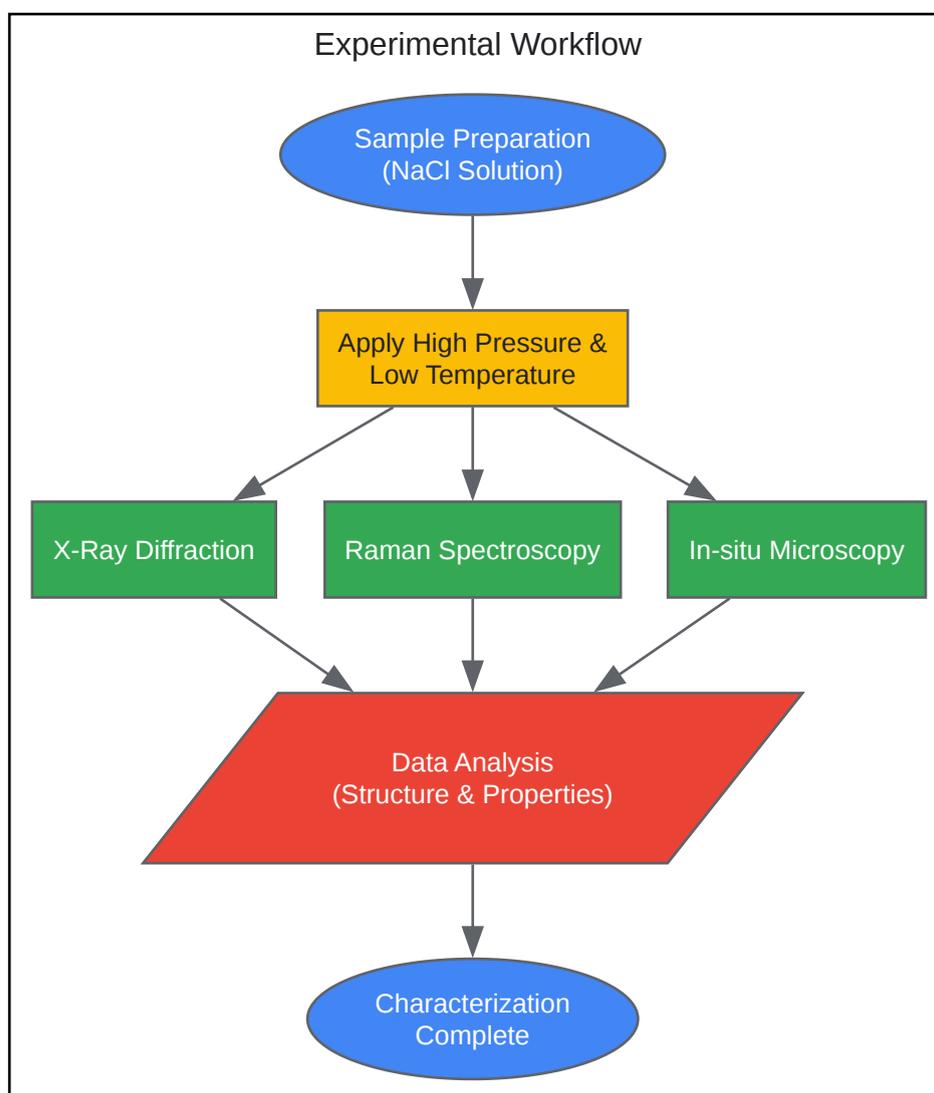
Visualizing Relationships and Workflows

The following diagrams illustrate the relationships between the different hydrated forms of sodium chloride and a typical experimental workflow for their characterization.



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Caption: Phase transitions of NaCl hydrates.



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Caption: Hydrate characterization workflow.

Conclusion

The discovery of hyperhydrated sodium chloride phases marks a significant update to our understanding of the behavior of one of the most fundamental chemical systems. These newly identified hydrates, $2\text{NaCl}\cdot 17\text{H}_2\text{O}$ and $\text{NaCl}\cdot 13\text{H}_2\text{O}$, exhibit distinct structural properties and formation conditions compared to the well-known hydrohalite. Their existence under high-pressure, low-temperature regimes has important implications for planetary science, particularly in understanding the composition of icy moons. For researchers, these findings

open new avenues for exploring the phase diagrams of common salts and the potential for novel crystalline structures under extreme conditions. While direct applications in drug development are not immediately apparent, the fundamental insights into hydration and crystal engineering are broadly relevant to the pharmaceutical sciences.

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